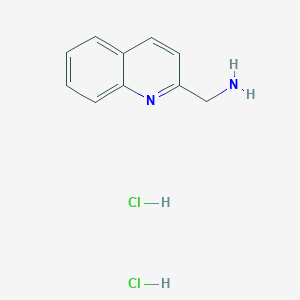

Quinolin-2-ylmethanamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

quinolin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;;/h1-6H,7,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAZBFLKFMBGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18004-62-1 | |

| Record name | (quinolin-2-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Quinolin-2-ylmethanamine Dihydrochloride: A Technical Guide for Researchers

CAS Number: 18004-62-1

This technical guide provides a comprehensive overview of Quinolin-2-ylmethanamine dihydrochloride, a heterocyclic amine of interest to researchers in drug discovery and medicinal chemistry. This document outlines its physicochemical properties, potential synthetic routes, and explores its likely biological activities based on the broader class of quinoline derivatives.

Physicochemical Properties

This compound is the dihydrochloride salt of the parent compound, 2-(aminomethyl)quinoline. Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 18004-62-1 | [][2] |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [2] |

| Molecular Weight | 231.12 g/mol | [2] |

| IUPAC Name | quinolin-2-ylmethanamine;dihydrochloride | [] |

| Synonyms | 2-(Aminomethyl)quinoline dihydrochloride | [] |

| Free Base CAS Number | 5760-20-3 | [2] |

| Solubility | Soluble in deionized water and DMSO (may require heating or sonication) | [2] |

| Storage | Stable at room temperature | [2] |

Synthesis and Preparation

Experimental Protocol: General Synthesis of 2-(Aminomethyl)quinolines

The following is a generalized experimental protocol for the synthesis of 2-(aminomethyl)quinoline derivatives, which could be adapted for the synthesis of Quinolin-2-ylmethanamine.

Step 1: Preparation of 2-(Chloromethyl)quinoline Hydrochloride

A common precursor for the synthesis of 2-(aminomethyl)quinoline is 2-(chloromethyl)quinoline. This intermediate can be synthesized from quinaldine (2-methylquinoline) through various chlorination methods. One approach involves the reaction of quinaldine with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. The reaction mixture is typically heated under reflux, and the product, 2-(chloromethyl)quinoline, can be isolated and purified using standard techniques such as chromatography. The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Step 2: Amination of 2-(Chloromethyl)quinoline

The 2-(chloromethyl)quinoline intermediate can then be converted to 2-(aminomethyl)quinoline through a nucleophilic substitution reaction. A general procedure would involve reacting 2-(chloromethyl)quinoline hydrochloride with a source of ammonia. For instance, 2-(chloromethyl)quinoline hydrochloride can be suspended in an aqueous solution of methylamine and stirred at room temperature. The resulting 2-(methylaminomethyl)quinoline can be extracted with an organic solvent, dried, and concentrated to yield the product. To obtain the primary amine, a protected form of ammonia, such as hexamethylenetetramine (in the Sommelet reaction) or phthalimide (in the Gabriel synthesis), followed by deprotection, could be employed to avoid over-alkylation.

Step 3: Formation of the Dihydrochloride Salt

The final step involves the formation of the dihydrochloride salt. The free base, 2-(aminomethyl)quinoline, is dissolved in a suitable solvent (e.g., ethanol or diethyl ether), and a solution of hydrochloric acid in the same or a compatible solvent is added. The dihydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in publicly available literature, the broader class of quinoline derivatives is well-documented for a wide range of pharmacological activities, most notably as anticancer agents. Many quinoline-based compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms.

Two prominent mechanisms of action for anticancer quinoline derivatives are the inhibition of telomerase and the disruption of microtubule dynamics.

Telomerase Inhibition

Telomerase is an enzyme that is crucial for the maintenance of telomere length in cancer cells, allowing for their immortalization. Inhibition of telomerase can lead to telomere shortening, cellular senescence, and apoptosis. Several quinoline derivatives have been identified as potent telomerase inhibitors.[3] It is plausible that this compound could also exhibit such activity.

Microtubule Disruption

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis. The quinoline scaffold is present in several known microtubule-targeting agents. These compounds can either stabilize or destabilize microtubule polymers, leading to mitotic arrest and cell death.

Experimental Protocols for Biological Evaluation

To assess the potential anticancer activity of this compound, a series of standard in vitro assays can be employed.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) assay can be used to evaluate the inhibitory effect of the compound on telomerase activity.

-

Cell Lysis: Prepare cell extracts from a cancer cell line known to have high telomerase activity.

-

Compound Incubation: Incubate the cell extracts with various concentrations of this compound.

-

TRAP Reaction: Perform the TRAP reaction, which involves the extension of a telomeric substrate by telomerase, followed by PCR amplification of the extended products.

-

Detection: Analyze the PCR products by gel electrophoresis or a more quantitative method like ELISA.

-

Data Analysis: Quantify the telomerase activity relative to a control and determine the IC50 value for telomerase inhibition.

Conclusion

This compound is a readily accessible synthetic building block with potential applications in drug discovery, particularly in the development of novel anticancer agents. While specific biological data for this compound is not extensively documented, its structural similarity to other biologically active quinoline derivatives suggests that it may exhibit interesting pharmacological properties, potentially through mechanisms such as telomerase inhibition or microtubule disruption. The experimental protocols outlined in this guide provide a framework for researchers to investigate the biological activity of this and related compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

Quinolin-2-ylmethanamine dihydrochloride molecular weight

An In-Depth Technical Guide to Quinolin-2-ylmethanamine Dihydrochloride for Researchers and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] As a fused aromatic heterocycle, it provides a rigid and versatile framework for the design of novel therapeutic agents. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide focuses on this compound, a specific derivative that holds potential as a building block in drug discovery and development. Its structure is primed for further chemical modification, making it a valuable intermediate for synthesizing more complex molecules with tailored biological functions.[4]

Core Compound Data: this compound

The fundamental properties of this compound are essential for its application in research and synthesis. The following table summarizes its key quantitative data.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂ · 2HCl (C₁₀H₁₂Cl₂N₂) |

| Molecular Weight | 231.12 g/mol |

| Parent Compound | Quinolin-2-ylmethanamine |

| Parent Compound Formula | C₁₀H₁₀N₂ |

| Parent Compound M.W. | 158.20 g/mol |

Note: The molecular weight is calculated based on the molecular formula and atomic masses. This value is consistent with the molecular weights of its isomers, such as Quinolin-6-ylmethanamine dihydrochloride, which also has a molecular weight of 231.12 g/mol .[5]

Representative Experimental Protocol: Synthesis via Friedländer Annulation

The Friedländer synthesis is a straightforward and widely used method for the preparation of quinoline derivatives.[1][6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). The following is a representative protocol for the synthesis of a substituted quinoline, which can be adapted for the synthesis of precursors to Quinolin-2-ylmethanamine.

Objective: To synthesize a 2-substituted quinoline derivative.

Materials:

-

2-Aminobenzaldehyde

-

A ketone with an α-methylene group (e.g., acetone for 2-methylquinoline)

-

Sodium ethoxide (NaOEt) or another suitable base/acid catalyst

-

Absolute Ethanol (EtOH)

-

Ethyl acetate

-

Petroleum ether

-

Standard laboratory glassware for reflux and workup

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 molar equivalent of 2-aminobenzaldehyde and 1 molar equivalent of the selected ketone in absolute ethanol.

-

Catalyst Addition: To this solution, add 1 molar equivalent of sodium ethoxide.[1] The mixture may change color, indicating the start of the reaction.

-

Reflux: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC using a suitable eluent system (e.g., ethyl acetate/petroleum ether).[1] The reaction is typically complete within 4-8 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate and wash with water to remove any inorganic salts. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure quinoline derivative.

This general protocol illustrates a common synthetic route. The synthesis of Quinolin-2-ylmethanamine would require starting materials that lead to the desired aminomethyl group at the 2-position, potentially through reduction of a nitrile or another suitable functional group introduced via this method.

Biological Context and Potential Signaling Pathways

Quinoline derivatives are of significant interest in oncology due to their ability to inhibit various protein kinases that are crucial for tumor growth and progression.[7] Many of these compounds function as targeted therapy agents, interfering with specific signaling cascades that are dysregulated in cancer cells.

Key signaling pathways often targeted by quinoline-based inhibitors include:

-

Receptor Tyrosine Kinase (RTK) Pathways: Quinoline derivatives have been developed to inhibit RTKs such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[8] Inhibition of these receptors blocks downstream signaling cascades that are vital for cell proliferation, angiogenesis, and survival.

-

Downstream Signaling Cascades: The inhibition of RTKs by quinoline compounds directly affects major downstream pathways like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[8] These cascades are central regulators of numerous cellular processes, and their blockade can lead to apoptosis (programmed cell death) and a reduction in tumor growth.

The versatility of the quinoline scaffold allows for the design of inhibitors that can target the ATP-binding sites of kinases, thereby preventing the phosphorylation events that drive these signaling pathways.[9]

Visualization of a Generic Kinase Inhibition Pathway

The following diagram illustrates a simplified, generic signaling pathway that can be inhibited by quinoline-based kinase inhibitors.

Caption: Generic pathway of RTK inhibition by a quinoline derivative.

Conclusion

This compound represents a valuable chemical entity for researchers in medicinal chemistry and drug development. Its defined molecular properties and the established biological significance of the quinoline core make it an attractive starting point for the synthesis of novel therapeutic agents. The ability of quinoline derivatives to modulate key signaling pathways, particularly in the context of cancer, underscores the continued importance of this compound class in the search for new and more effective treatments.[10][11]

References

- 1. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. jptcp.com [jptcp.com]

- 5. Quinolin-6-ylmethanamine dihydrochloride | C10H12Cl2N2 | CID 45157162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. du.edu.eg [du.edu.eg]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

Quinolin-2-ylmethanamine Dihydrochloride: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of quinolin-2-ylmethanamine dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The quinoline moiety is a privileged scaffold in numerous biologically active compounds, and this particular derivative serves as a key intermediate for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the reduction of commercially available 2-quinolinecarbonitrile to the corresponding primary amine, followed by the formation of the dihydrochloride salt.

A robust and widely employed method for the reduction of the nitrile functional group is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.[1][2][3] This powerful reducing agent efficiently converts the carbon-nitrogen triple bond to a primary amine.[2] Subsequent treatment of the isolated quinolin-2-ylmethanamine with hydrochloric acid yields the desired dihydrochloride salt, which often presents as a more stable and crystalline solid, facilitating purification and handling.

Experimental Protocols

Synthesis of Quinolin-2-ylmethanamine

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (a slight molar excess) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Starting Material: A solution of 2-quinolinecarbonitrile in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling in an ice bath.

-

Isolation: The resulting granular precipitate is filtered off and washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude quinolin-2-ylmethanamine as an oil or low-melting solid.

Preparation of this compound

-

Dissolution: The crude quinolin-2-ylmethanamine is dissolved in a minimal amount of a suitable solvent such as methanol or isopropanol.

-

Acidification: A solution of hydrochloric acid in an ethereal solvent (e.g., diethyl ether or dioxane) is added dropwise to the stirred amine solution until the mixture is acidic.

-

Precipitation and Isolation: The dihydrochloride salt typically precipitates out of the solution. The suspension may be cooled to promote complete precipitation. The solid product is then collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods and physical property measurements.

Table 1: Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ |

| Molecular Weight | 231.12 g/mol [4] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >250 °C (decomposes) |

| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted δ (ppm): 8.6-8.8 (br s, 3H, NH₃⁺), 8.2-8.4 (m, 2H, Ar-H), 8.0-8.1 (m, 2H, Ar-H), 7.8-7.9 (m, 1H, Ar-H), 7.6-7.7 (m, 1H, Ar-H), 4.6-4.7 (s, 2H, CH₂-NH₃⁺) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted δ (ppm): 154-156 (Ar-C), 146-148 (Ar-C), 138-140 (Ar-CH), 130-132 (Ar-CH), 128-130 (Ar-C), 127-129 (Ar-CH), 126-128 (Ar-CH), 122-124 (Ar-CH), 119-121 (Ar-C), 42-44 (CH₂) |

| IR (KBr, cm⁻¹) | Predicted ν: 3100-2800 (br, N-H stretch), 1600-1450 (C=C and C=N stretch), 1400-1200 (C-N stretch) |

| Mass Spectrometry (ESI+) | m/z: 159.09 [M+H]⁺ (for the free base) |

Note: The predicted NMR chemical shifts are based on the analysis of similar quinoline derivatives and the expected electronic effects of the protonated aminomethyl group.[5][6] The broad singlet in the ¹H NMR spectrum corresponds to the protons of the ammonium group. The aromatic protons will exhibit characteristic splitting patterns corresponding to the quinoline ring system. In the ¹³C NMR spectrum, the methylene carbon will appear in the aliphatic region, while the aromatic carbons will be in the downfield region. The IR spectrum will be characterized by a broad absorption band for the N-H stretching vibrations of the ammonium salt. Mass spectrometry will show the molecular ion of the free base after the loss of HCl.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of this compound from 2-quinolinecarbonitrile. The detailed experimental protocols and expected characterization data provide a solid foundation for researchers to produce and verify this important chemical intermediate. The availability of this compound will facilitate the exploration of new chemical space in the quest for novel therapeutics.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. adichemistry.com [adichemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Quinolin-6-ylmethanamine dihydrochloride | C10H12Cl2N2 | CID 45157162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. repository.uncw.edu [repository.uncw.edu]

Spectroscopic Profile of Quinolin-2-ylmethanamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral characteristics of quinolin-2-ylmethanamine dihydrochloride. Due to the limited availability of public domain spectral data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related quinoline derivatives. Detailed experimental protocols for obtaining these spectra are also provided to facilitate the analytical characterization of this compound in a laboratory setting.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure. For this compound, the protonation of the quinoline nitrogen and the primary amine will influence the chemical shifts, particularly of the protons and carbons in their vicinity. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 8.7 | d | 1H | H4 |

| ~8.0 - 8.2 | d | 1H | H8 |

| ~7.8 - 8.0 | m | 2H | H5, H7 |

| ~7.6 - 7.8 | d | 1H | H3 |

| ~7.5 - 7.7 | t | 1H | H6 |

| ~4.5 - 4.7 | s | 2H | -CH₂-NH₃⁺ |

| ~9.0 - 10.0 | br s | 3H | -NH₃⁺ |

| ~13.0 - 14.0 | br s | 1H | Quinoline N-H⁺ |

d = doublet, t = triplet, m = multiplet, s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 157 | C2 |

| ~148 - 150 | C8a |

| ~138 - 140 | C4 |

| ~130 - 132 | C7 |

| ~129 - 131 | C5 |

| ~128 - 130 | C4a |

| ~127 - 129 | C6 |

| ~122 - 124 | C3 |

| ~45 - 47 | -CH₂-NH₃⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic bands for the aromatic quinoline ring and the protonated amine group.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2800 | Strong, Broad | N-H stretching (amine salt) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2900 | Medium | Aliphatic C-H stretching |

| ~1620, 1580, 1500 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| ~1450 | Medium | CH₂ bending |

| ~1100 | Medium | C-N stretching |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is suitable. The spectrum would likely show the molecular ion of the free base after the loss of the two HCl molecules.

Table 4: Predicted Mass Spectrometry Data for Quinolin-2-ylmethanamine

| m/z | Ion |

| 159.09 | [M+H]⁺ (protonated free base) |

| 158.08 | [M]⁺ (molecular ion of free base) |

Experimental Protocols

The following sections detail standard procedures for acquiring NMR, IR, and MS spectra for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows.[1]

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

-

¹H NMR Spectrum Acquisition:

-

Utilize a standard single-pulse experiment.

-

Set appropriate parameters, including spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and the number of scans. For dilute samples, a higher number of scans will be necessary to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A longer relaxation delay and a higher number of scans are typically required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples like this compound, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.[2][3][4][5][6]

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of the sample with an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common and effective technique for analyzing polar, non-volatile small molecules like this compound.[7][8][9][10][11]

Procedure (ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid may be added to promote protonation.

-

-

Instrument Setup and Analysis:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable and strong signal for the ion of interest.

-

Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

-

If fragmentation information is desired for structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic analysis of this compound.

Caption: Workflow for NMR Spectroscopy Analysis.

Caption: Workflow for FT-IR Spectroscopy Analysis (KBr Method).

Caption: Workflow for Mass Spectrometry Analysis (ESI Method).

References

- 1. benchchem.com [benchchem.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. edinst.com [edinst.com]

- 6. jascoinc.com [jascoinc.com]

- 7. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

Quinolin-2-ylmethanamine Dihydrochloride: A Technical Overview of Physical Properties and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2-ylmethanamine dihydrochloride is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and is considered a "privileged structure" in medicinal chemistry. Its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, antimalarial, and antimicrobial properties. This technical guide provides a detailed overview of the available physical properties of this compound and its isomers, alongside a discussion of the relevant biological context of quinoline derivatives in cellular signaling pathways.

Core Physical and Chemical Properties

Precise experimental data for this compound is not extensively available in peer-reviewed literature. However, computed data for the monohydrochloride salt and experimental data for isomeric forms provide valuable reference points.

Table 1: Computed Physical Properties for (2-Quinolyl)methylamine hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂ | PubChem[1] |

| Molecular Weight | 194.66 g/mol | PubChem[1] |

| IUPAC Name | quinolin-2-ylmethanamine;hydrochloride | PubChem[1] |

| InChI Key | SUSYYDXUTFWSRV-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC=C2C(=C1)C=CC(=N2)CN.Cl | PubChem[1] |

Table 2: Experimental Physical Properties of Isomeric Quinolin-yl-methanamine Dihydrochlorides

| Isomer | Property | Value | Source |

| Quinolin-4-yl-methylamine dihydrochloride | Appearance | Yellow crystals | Chem-Impex |

| Molecular Formula | C₁₀H₁₀N₂·2HCl | Chem-Impex | |

| Molecular Weight | 231.2 g/mol | Chem-Impex | |

| Quinolin-6-ylmethanamine dihydrochloride | Molecular Formula | C₁₀H₁₂Cl₂N₂ | PubChem[2] |

| Molecular Weight | 231.12 g/mol | PubChem[2] | |

| C-QUINOLIN-8-YL-METHYLAMINE DIHYDROCHLORIDE | Appearance | Off-White to Pale Beige Solid | ChemicalBook[3] |

| Melting Point | 255-260 °C | ChemicalBook[3] | |

| Solubility | DMSO (Slightly), Water (Slightly) | ChemicalBook[3] | |

| Molecular Formula | C₁₀H₁₀N₂·2ClH | ChemicalBook[3] | |

| Molecular Weight | 231.125 g/mol | ChemicalBook[3] |

Experimental Protocols

Melting Point Determination (General Protocol)

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities. The capillary method is a standard technique for melting point determination.[4]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) approaching the expected melting point.[5]

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.

Solubility Assessment (General Protocol)

Determining the solubility of a compound in various solvents is essential for its application in drug development, particularly for formulation and bioavailability studies. The equilibrium solubility is typically determined by the shake-flask method.[6]

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffers of different pH, ethanol) in a sealed vial.

-

Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Biological Context: Quinoline Derivatives as PI3K/Akt/mTOR Pathway Inhibitors

While no specific signaling pathway has been directly associated with this compound in the available literature, the broader class of quinoline derivatives has been extensively studied for its anticancer properties. A significant number of these compounds have been shown to target the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[7][8][9][10] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[7][10]

The PI3K/Akt/mTOR pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which in turn activates Akt. Akt then phosphorylates a range of downstream targets, including mTOR, which promotes protein synthesis and cell growth. Quinoline-based inhibitors can interfere with this cascade at various points, leading to the induction of apoptosis and the suppression of tumor growth.[11][12]

Conclusion

This compound remains a compound with limited publicly available experimental data regarding its physical properties. The provided information, including computed data for the monohydrochloride and experimental data for its isomers, serves as a valuable starting point for researchers. The broader biological context of quinoline derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway highlights the potential therapeutic relevance of this class of compounds and suggests a promising avenue for future investigation of this compound and its analogs in the field of drug development. Further experimental characterization is necessary to fully elucidate the physicochemical profile and biological activity of this specific compound.

References

- 1. (2-Quinolyl)methylamine hydrochloride | C10H11ClN2 | CID 18507529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinolin-6-ylmethanamine dihydrochloride | C10H12Cl2N2 | CID 45157162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C-QUINOLIN-8-YL-METHYLAMINE DIHYDROCHLORIDE | 18004-63-2 [amp.chemicalbook.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinolin-2-ylmethanamine Dihydrochloride: A Technical Overview for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical guide to Quinolin-2-ylmethanamine dihydrochloride, a quinoline derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. This document outlines the compound's chemical structure, physicochemical properties, a plausible synthetic pathway, and general characterization methodologies.

Chemical Structure and Properties

This compound is the dihydrochloride salt of quinolin-2-ylmethanamine. The parent compound features a quinoline ring system with a methanamine substituent at the 2-position. The dihydrochloride salt is formed by the protonation of both the primary amine and the quinoline ring nitrogen, enhancing its solubility in aqueous media.

Physicochemical Data

A summary of key physicochemical properties is presented in Table 1. It is important to note that experimental data for the dihydrochloride salt is limited in publicly available literature; therefore, some data pertains to the monohydrochloride or the free base form.

| Property | Value | Source/Form |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ | Dihydrochloride |

| Molecular Weight | 231.12 g/mol | Dihydrochloride |

| IUPAC Name | quinolin-2-ylmethanamine;dihydrochloride | Dihydrochloride[1] |

| CAS Number | 861036-67-1 (monohydrochloride) | Monohydrochloride[2] |

| Appearance | Expected to be a crystalline solid | General for salts |

| Solubility | Sparingly soluble in water (as quinoline)[3] | Quinoline Base |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)CN.Cl.Cl | Dihydrochloride |

Note: The properties of quinoline derivatives can be influenced by substitution patterns. Quinoline itself is a colorless hygroscopic liquid with a strong odor[3].

Synthesis and Experimental Protocols

Proposed Synthesis of 2-(Aminomethyl)quinoline

A feasible approach involves the following steps:

-

Synthesis of 2-Cyanoquinoline: This intermediate can be prepared from quinoline-N-oxide and a cyanide source, a common method for introducing a cyano group at the 2-position of N-heterocycles.

-

Reduction of 2-Cyanoquinoline: The nitrile group can be reduced to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or catalytic hydrogenation.

Experimental Protocol: Reduction of 2-Cyanoquinoline (General Procedure)

-

Reaction Setup: A solution of 2-cyanoquinoline in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The solution is cooled in an ice bath, and a reducing agent (e.g., a solution of LiAlH₄ in ether) is added dropwise with stirring.

-

Workup: After the reaction is complete (monitored by thin-layer chromatography), the reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution) to precipitate the aluminum salts.

-

Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude quinolin-2-ylmethanamine. The product can be further purified by column chromatography.

Formation of the Dihydrochloride Salt

The purified quinolin-2-ylmethanamine (free base) can be converted to the dihydrochloride salt by the following procedure:

-

The free base is dissolved in a suitable organic solvent (e.g., ethanol or diethyl ether).

-

A solution of hydrochloric acid in the same or a compatible solvent is added in excess (at least two equivalents).

-

The dihydrochloride salt will precipitate out of the solution.

-

The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methylene (-CH₂-) group, and a broad signal for the ammonium (-NH₃⁺) protons. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR spectroscopy will show the expected number of carbon signals for the quinoline ring and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the ammonium group, C-H stretching of the aromatic and methylene groups, and C=C and C=N stretching of the quinoline ring.

-

Mass Spectrometry (MS): Mass spectral analysis should show a molecular ion peak corresponding to the free base (quinolin-2-ylmethanamine) after the loss of two molecules of HCl.

While specific spectral data for the dihydrochloride is not widely published, suppliers of the monohydrochloride salt often have analytical data such as NMR, HPLC, and LC-MS available upon request[4].

Applications in Research and Development

Quinoline derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities[5]. They form the core structure of many pharmaceuticals, including antimalarial, antibacterial, and anticancer agents[5][6]. This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its primary amine functionality allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships.

Visualizations

To aid in the understanding of the concepts presented, the following diagrams have been generated.

Figure 1: Chemical structure of this compound.

Figure 2: Proposed synthesis pathway for this compound.

References

Quinolin-2-ylmethanamine Dihydrochloride: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Quinolin-2-ylmethanamine dihydrochloride. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust framework for its experimental determination. It includes detailed, adaptable protocols for solubility assessment and discusses general strategies for improving the solubility of quinoline derivatives. Furthermore, this guide explores the broader biological context of quinoline compounds, outlining their general mechanisms of action in relevant signaling pathways.

Solubility Profile

Table 1: Qualitative and Predicted Solubility of this compound and Related Compounds

| Solvent/System | Predicted/Observed Solubility | Remarks |

| Water | Likely slightly soluble to sparingly soluble | As a dihydrochloride salt, solubility is expected to be higher than the free base. Solubility is likely pH-dependent. |

| Dimethyl Sulfoxide (DMSO) | Predicted to be soluble or slightly soluble | A common solvent for initial stock solutions of quinoline derivatives. |

| Ethanol | Predicted to be soluble or slightly soluble | Often used as a co-solvent to improve aqueous solubility. |

| Aqueous Buffers (e.g., PBS, pH 7.4) | Predicted to be sparingly soluble | Many quinoline derivatives exhibit poor solubility in physiological buffers. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established experimental protocols are recommended. These methods are widely used in the pharmaceutical industry for characterizing the solubility of new chemical entities.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility, which represents the maximum concentration of a substance that can dissolve in a solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., purified water, various pH buffers, organic solvents). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility Assessment

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds. These methods measure the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Methodology (Nephelometric Method):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume of each DMSO dilution to a corresponding well in a clear-bottom 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Precipitation Measurement: The plate is then read using a nephelometer, which measures the light scattering caused by any precipitated particles. The kinetic solubility is defined as the concentration at which significant precipitation is first observed.[2]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining and optimizing the solubility of a pharmaceutical compound like this compound.

Biological Context: General Signaling Pathways for Quinoline Derivatives

While specific signaling pathways for this compound have not been identified, the broader class of quinoline derivatives has been extensively studied, particularly for their anti-cancer properties.[3][4][5] These compounds are known to interact with various molecular targets, thereby modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

The diagram below illustrates some of the common signaling pathways targeted by quinoline-based compounds in cancer cells.

Quinoline derivatives have been shown to exert their anti-cancer effects through multiple mechanisms, including:

-

Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinoline-based drugs, such as bosutinib and lenvatinib, function as inhibitors of RTKs like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[6]

-

PI3K/Akt/mTOR Pathway Inhibition: This is a central pathway regulating cell growth and survival, and several quinoline derivatives have been developed to target key kinases within this cascade, such as PI3K and mTOR.[6]

-

Disruption of Tubulin Polymerization: Some quinoline compounds can interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.[4]

-

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription and inhibiting enzymes like topoisomerases.[3]

References

- 1. C-QUINOLIN-8-YL-METHYLAMINE DIHYDROCHLORIDE | 18004-63-2 [amp.chemicalbook.com]

- 2. Solubility Test | AxisPharm [axispharm.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage of Quinolin-2-ylmethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Quinolin-2-ylmethanamine dihydrochloride. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and reliability of this compound in their research and development endeavors. Due to the limited availability of specific stability data for this compound in the public domain, this guide combines direct information where available with established knowledge regarding the stability of related quinoline compounds.

Chemical and Physical Properties

This compound is the dihydrochloride salt of 2-(aminomethyl)quinoline. The presence of the quinoline nucleus and the aminomethyl group influences its chemical reactivity and stability.

| Property | Value |

| CAS Number | 18004-62-1; 5760-20-3 |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ |

| Molecular Weight | 231.12 g/mol |

Recommended Storage Conditions

Proper storage is critical to maintain the stability and purity of this compound. Conflicting information from suppliers suggests that the optimal storage conditions may depend on the intended duration of storage and the purity of the material.

| Parameter | Recommended Condition |

| Temperature | Short-term: Room temperature.[1] Long-term: -20°C or -80°C to prevent degradation.[1] Some suppliers also suggest room temperature for general storage. |

| Atmosphere | Inert atmosphere is recommended by some suppliers. |

| Light | Store in a dark place. Quinoline compounds, in general, can be light-sensitive. |

| Moisture | Store in a dry, well-ventilated area.[2] Quinoline compounds can be hygroscopic. |

| Container | Keep container well-closed.[2] |

Stability Profile and Degradation

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. The following diagram illustrates a general logical workflow for conducting such a study on a chemical compound like this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies on quinoline derivatives. These should be adapted and optimized for this compound.

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).[3] Sonication or gentle heating may be required to aid dissolution.[1]

Forced Degradation (Stress Testing) Protocols

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed at room temperature. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with 0.1 M NaOH before analysis. |

| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize samples with 0.1 M HCl before analysis. |

| Oxidative Degradation | Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours). |

| Thermal Degradation | For solutions, place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C). For the solid compound, place the powder in the oven. Sample at various time points. |

| Photolytic Degradation | Expose the stock solution in a chemically inert, transparent container to a light source providing both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light (e.g., wrapped in aluminum foil). |

Analytical Methodology: Stability-Indicating HPLC

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.

| HPLC Parameter | Typical Conditions for Quinoline Derivatives |

| Column | Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min. |

| Detection | UV detection at a wavelength appropriate for the quinoline chromophore (e.g., around 230 nm or 270 nm). A photodiode array (PDA) detector is recommended for peak purity analysis. |

| Column Temperature | Ambient or controlled (e.g., 30°C). |

| Injection Volume | 10-20 µL.[3] |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[4]

Summary and Recommendations

-

Storage: For long-term stability, this compound should be stored at low temperatures (-20°C or -80°C), protected from light, in a tightly sealed container, and in a dry environment.[1] For short-term use, room temperature storage may be acceptable.[1]

-

Handling: Handle in a well-ventilated area, avoiding contact with skin and eyes.[2]

-

Stability Testing: A comprehensive forced degradation study is recommended to understand the specific stability profile of this compound. The provided protocols offer a starting point for these investigations.

-

Analytical Monitoring: A validated stability-indicating HPLC method is essential for monitoring the purity and degradation of the compound over time and under various stress conditions.

By adhering to these guidelines, researchers and drug development professionals can ensure the quality and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

The Biological Frontier: An In-Depth Technical Guide to the Activity of Novel Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a cornerstone in medicinal chemistry, continues to yield novel derivatives with potent and diverse biological activities. This technical guide provides a comprehensive overview of the latest advancements in the anticancer, antimicrobial, and anti-inflammatory properties of these emerging compounds. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document serves as a vital resource for researchers engaged in the discovery and development of next-generation therapeutics.

Quantitative Analysis of Biological Activity

The therapeutic potential of novel quinoline derivatives is underscored by their potent activity in a range of biological assays. The following tables summarize key quantitative data, offering a comparative landscape of their efficacy.

Anticancer Activity

The cytotoxicity of novel quinoline derivatives has been evaluated against a panel of human cancer cell lines, with IC50 values demonstrating significant growth-inhibitory potential.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | [1] |

| HCT-116 (Colon) | 5.34 | [1] | ||

| MCF-7 (Breast) | 5.21 | [1] | ||

| Quinoline-Chalcone | Compound 6 | HL-60 (Leukemia) | 0.59 | [1] |

| Phenylsulfonylurea-Quinoline | Compound 7 | HepG-2 (Liver) | 2.71 | [1] |

| A549 (Lung) | 7.47 | [1] | ||

| MCF-7 (Breast) | 6.55 | [1] | ||

| Pyrimido[4,5-b]quinoline | Various Derivatives | MCF-7 (Breast) | 48.54 - 70.33 | [2] |

| 7-chloro-4-quinolinylhydrazone | Various Derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [3] |

| N-alkylated, 2-oxoquinoline | Various Derivatives | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | [3] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | Compound 55 | HL-60 (Leukemia) | 19.88 | [3] |

| U937 (Lymphoma) | 43.95 | [3] | ||

| Pyridin-2-one substituted quinoline | Compound 4c | K-562 (Leukemia) | 7.72 | [4] |

| HOP-92 (Lung) | 2.37 | [4] | ||

| SNB-75 (CNS) | 2.38 | [4] | ||

| RXF 393 (Renal) | 2.21 | [4] | ||

| HS 578T (Breast) | 2.38 | [4] |

Antimicrobial Activity

Novel quinoline derivatives have demonstrated significant efficacy against a spectrum of pathogenic bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values highlighting their potential as future antimicrobial agents.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Compounds 2 & 6 | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | 3.12 - 50 | [5] |

| Quinoline-based hydroxyimidazolium hybrids | Compound 7b | Staphylococcus aureus | 2 | [6] |

| Mycobacterium tuberculosis H37Rv | 10 | [6] | ||

| Compound 7c, 7d | Cryptococcus neoformans | 15.6 | [6] | |

| Various hybrids | Candida spp., Aspergillus spp. | 62.5 | [6] | |

| Quinoline–Thiazole Derivatives | Compound I (R = H, R1 = Br) | Rhizopus oryzae | 6.3 | [7] |

| Various hybrids | Bacterial strains | 10.9 - 39.4 | [7] | |

| Quinoline-Thiazole Derivatives | Compound 4h, 4m | Candida krusei | ≤0.06 | [7] |

| Quinoline-Thiazole Derivatives | Compound 4d, 4i, 4k, 4l, 4m | Candida albicans | 1.95 | [7] |

| Quinoline-Thiosemicarbazide Derivatives | QST10 | Candida albicans | 31.25 | [8] |

| QST8, QST9 | Staphylococcus aureus | 250 | [8] | |

| QST4 | Mycobacterium tuberculosis H37Rv | 6.25 µM | [8] | |

| QST3, QST10 | Mycobacterium tuberculosis H37Rv | 12.5 µM | [8] |

Anti-inflammatory Activity

The anti-inflammatory potential of novel quinoline derivatives has been demonstrated in vivo, with significant inhibition of edema in preclinical models.

| Compound Class | Derivative Example | Animal Model | Dosage | Inhibition of Edema (%) | Reference |

| Oxa-diaza-anthracen-one | Compound 3g | Xylene-induced ear edema in mice | 50 mg/kg (oral) | 63.19 | [9] |

| Tetraaza-cyclopenta[a]anthracene | Compound 6d | Xylene-induced ear edema in mice | 50 mg/kg (oral) | 68.28 | [9] |

| Quinoline-pyrazole hybrids | Compound 12c, 14a, 14b | Carrageenan-induced rat paw edema | - | Significant | [10] |

| Indoloquinoline derivative | N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Methotrexate-induced inflammation in mice | 200 mg/mL | Significant reduction in inflammatory markers | [11] |

Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for the evaluation of novel quinoline derivatives.

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.

Agar Well Diffusion Method for Antimicrobial Activity

This protocol describes the agar well diffusion method for determining the antimicrobial susceptibility of test compounds.

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

-

Nutrient broth or Sabouraud dextrose broth

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Test quinoline derivatives

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (e.g., DMSO)

-

Micropipettes

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in sterile broth.

-

Plate Preparation: Pour molten agar into sterile petri dishes and allow to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically punch wells of 6-8 mm diameter into the agar plates using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test quinoline derivative solution at a known concentration into each well. Also, add positive and negative controls to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

-

MIC Determination: To determine the Minimum Inhibitory Concentration (MIC), a broth microdilution method is typically performed following the initial screening.

Xylene-Induced Ear Edema Model for Anti-inflammatory Activity

This in vivo protocol is used to assess the acute anti-inflammatory activity of quinoline derivatives.

Materials:

-

Swiss albino mice

-

Xylene

-

Test quinoline derivatives

-

Reference anti-inflammatory drug (e.g., indomethacin, diclofenac)

-

Vehicle (e.g., saline, DMSO)

-

Micropipette

-

Cork borer (6 mm diameter)

-

Analytical balance

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the mice into groups (n=6). Administer the test quinoline derivatives orally or intraperitoneally at different doses. Administer the reference drug to the positive control group and the vehicle to the negative control group.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) post-dosing, apply a fixed volume (e.g., 20 µL) of xylene to the inner surface of the right ear of each mouse to induce edema. The left ear serves as the control.

-

Sample Collection: After a set time (e.g., 15-30 minutes) following xylene application, sacrifice the mice by cervical dislocation.

-

Edema Measurement: Punch out circular sections from both ears using a cork borer and weigh them.

-

Calculation of Inhibition: The anti-inflammatory activity is expressed as the percentage inhibition of edema, calculated using the formula: % Inhibition = [(Wt_control - Wt_treated) / Wt_control] x 100 Where Wt_control is the difference in weight between the right and left ears of the control group, and Wt_treated is the difference in weight between the right and left ears of the treated group.

Signaling Pathways and Mechanisms of Action

Novel quinoline derivatives exert their biological effects by modulating key cellular signaling pathways implicated in the pathogenesis of cancer and inflammation. The following diagrams, created using the DOT language, illustrate the points of intervention for these compounds.

Inhibition of EGFR/HER-2 Signaling in Cancer

Many quinoline derivatives function as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are critical drivers of tumor growth and proliferation. By blocking the tyrosine kinase activity of these receptors, quinoline compounds disrupt downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[12][13][14][15]

References

- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

Quinolin-2-ylmethanamine Dihydrochloride: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles. Among the various quinoline-based building blocks, Quinolin-2-ylmethanamine dihydrochloride has emerged as a particularly valuable precursor for the synthesis of novel bioactive molecules. The primary amine functionality at the 2-position of the quinoline ring offers a reactive handle for a multitude of chemical transformations, allowing for the construction of diverse compound libraries for drug discovery.

This technical guide provides a comprehensive overview of this compound as a building block in medicinal chemistry. It covers its synthesis, reactivity, and application in the development of therapeutic agents, with a focus on anticancer, antimicrobial, and kinase inhibitory activities. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate its use in drug discovery and development.

Chemical Properties and Synthesis

Quinolin-2-ylmethanamine, in its dihydrochloride salt form, is a stable, crystalline solid that is amenable to a variety of chemical reactions. The primary amine group is a key functional feature, allowing for the formation of amides, sulfonamides, imines, and secondary or tertiary amines through various synthetic methodologies.

General Experimental Protocol: Reduction of 2-Quinolinecarbonitrile

-

Dissolution: Dissolve 2-quinolinecarbonitrile in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Slowly add a solution of a reducing agent, such as LiAlH₄ in the same solvent, to the solution of 2-quinolinecarbonitrile at a controlled temperature (typically 0 °C to room temperature).

-

Quenching: After the reaction is complete (monitored by thin-layer chromatography), cautiously quench the reaction mixture by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

-

Extraction: Filter the resulting suspension and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude Quinolin-2-ylmethanamine.

-

Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., ethanol) and treat with a solution of hydrochloric acid in the same solvent to precipitate the dihydrochloride salt.

-

Isolation: Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.

Reactivity and Application as a Building Block

The primary amine of Quinolin-2-ylmethanamine serves as a versatile nucleophile, enabling its use in a variety of coupling reactions to generate diverse libraries of compounds.

Amide Bond Formation

A fundamental transformation in medicinal chemistry is the formation of an amide bond. Quinolin-2-ylmethanamine can be readily coupled with a wide range of carboxylic acids using standard peptide coupling reagents.

General Experimental Protocol: Amide Coupling using EDC/HOBt

-

Activation: To a solution of the desired carboxylic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Coupling: Add this compound (1.0 eq) and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography.

-